molecular formula C38H29N5O8 B13391225 9-[2,3-bis-O-(phenylcarbonyl)pentofuranosyl]-N,N-bis(phenylcarbonyl)-9H-purin-6-amine

9-[2,3-bis-O-(phenylcarbonyl)pentofuranosyl]-N,N-bis(phenylcarbonyl)-9H-purin-6-amine

Cat. No.: B13391225
M. Wt: 683.7 g/mol
InChI Key: GNYQOUZNLMTKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N6-Dibenzoyladenosine 2’,3’-Dibenzoate involves multiple steps. One common method includes the benzoylation of adenosine derivatives. The reaction typically requires reagents such as benzoyl chloride and a base like pyridine . The reaction conditions often involve maintaining a controlled temperature and pH to ensure the selective benzoylation at the N6, 2’, and 3’ positions of the adenosine molecule . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N6-Dibenzoyladenosine 2’,3’-Dibenzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of N6-Dibenzoyladenosine 2’,3’-Dibenzoate involves its interaction with nucleic acids. The compound can integrate into nucleic acid structures, affecting their stability and function. It may also inhibit certain enzymes involved in nucleic acid metabolism, thereby influencing cellular processes . The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis and repair .

Comparison with Similar Compounds

N6-Dibenzoyladenosine 2’,3’-Dibenzoate can be compared with other benzoylated nucleosides, such as:

The uniqueness of N6-Dibenzoyladenosine 2’,3’-Dibenzoate lies in its specific benzoylation pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H29N5O8/c44-21-28-30(50-37(47)26-17-9-3-10-18-26)31(51-38(48)27-19-11-4-12-20-27)36(49-28)42-23-41-29-32(42)39-22-40-33(29)43(34(45)24-13-5-1-6-14-24)35(46)25-15-7-2-8-16-25/h1-20,22-23,28,30-31,36,44H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYQOUZNLMTKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H29N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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